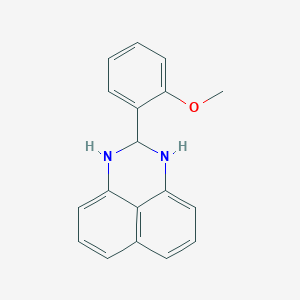
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine is a synthetic compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by the presence of a methoxyphenyl group and a tetrafluoroethyl group, which may impart unique chemical and pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine typically involves the following steps:
Formation of the Benzodiazepine Core: The core benzodiazepine structure is synthesized through a condensation reaction between an o-phenylenediamine and a suitable carboxylic acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic aromatic substitution reaction.
Addition of the Tetrafluoroethyl Group: The tetrafluoroethyl group is incorporated through a Friedel-Crafts alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions may target the benzodiazepine core, potentially converting it to a dihydrobenzodiazepine.
Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are employed under various conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzodiazepine derivatives.
Substitution: Halogenated, alkylated, or nitrated benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its pharmacological properties, including anxiolytic, sedative, and anticonvulsant effects.
Industry: Utilized in the development of new materials or as a component in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of 2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine likely involves binding to the gamma-aminobutyric acid (GABA) receptor complex in the central nervous system. This binding enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The presence of the methoxyphenyl and tetrafluoroethyl groups may influence the binding affinity and selectivity for different receptor subtypes.
Comparación Con Compuestos Similares
Similar Compounds
Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.
Alprazolam: Known for its use in the treatment of anxiety and panic disorders.
Uniqueness
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine is unique due to the presence of the tetrafluoroethyl group, which may impart distinct pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. This could result in differences in potency, duration of action, and side effect profile.
Propiedades
Fórmula molecular |
C18H14F4N2O |
|---|---|
Peso molecular |
350.3 g/mol |
Nombre IUPAC |
2-(4-methoxyphenyl)-4-(1,1,2,2-tetrafluoroethyl)-3H-1,5-benzodiazepine |
InChI |
InChI=1S/C18H14F4N2O/c1-25-12-8-6-11(7-9-12)15-10-16(18(21,22)17(19)20)24-14-5-3-2-4-13(14)23-15/h2-9,17H,10H2,1H3 |
Clave InChI |
LMRGYWXXCXLVCM-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=NC3=CC=CC=C3N=C(C2)C(C(F)F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[1-(4-Methylbenzyl)-1H-benzimidazol-2-YL]sulfanyl}-N'-[(E)-2-thienylmethylidene]acetohydrazide](/img/structure/B11663800.png)
![Methyl [(3-cyano-6-oxo-4-phenyl-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetate](/img/structure/B11663806.png)

![Ethyl 5-acetyl-2-{[(3-chlorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11663811.png)


![N-[(2Z)-4-(3-nitrophenyl)-3-phenyl-1,3-thiazol-2(3H)-ylidene]-4-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)aniline](/img/structure/B11663841.png)
![Ethyl 2-({[2-(2-chlorophenyl)quinolin-4-yl]carbonyl}amino)-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11663843.png)
![N'-[(1E)-1-(3-iodophenyl)ethylidene]-2-(pyridin-2-ylsulfanyl)propanehydrazide](/img/structure/B11663850.png)
![2-{[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]sulfanyl}-N'-[(E)-(2-chloro-5-nitrophenyl)methylidene]acetohydrazide](/img/structure/B11663855.png)
![N'-[(E)-{4-[(3-chlorobenzyl)oxy]-3-ethoxyphenyl}methylidene]-3-(phenylsulfanyl)propanehydrazide](/img/structure/B11663856.png)
![N'-[(5-bromo-2-thienyl)methylene]-2-thiophenecarbohydrazide](/img/structure/B11663861.png)
![5-methyl-2-{[(3-methylphenyl)amino]methyl}hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B11663868.png)
![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)
